Ethyl 2-methylmorpholine-2-carboxylate hydrochloride
Description
Structural Characterization and Molecular Properties
Core Structural Features
The compound (C₈H₁₆ClNO₃; MW: 209.67 g/mol) consists of a six-membered morpholine ring with oxygen and nitrogen atoms at positions 1 and 4, respectively. Key substituents include:
- A methyl group at position 2.
- An ethyl carboxylate group (-COOCH₂CH₃) at position 2.
- A hydrochloride counterion associated with the morpholine nitrogen.
The morpholine ring adopts a chair conformation , with the methyl and ethyl carboxylate groups occupying axial or equatorial positions depending on steric and electronic factors. The nitrogen atom is protonated due to the hydrochloride salt, influencing hydrogen-bonding interactions and solubility.
Molecular Formula
| Component | Count |
|---|---|
| Carbon (C) | 8 |
| Hydrogen (H) | 16 |
| Chlorine (Cl) | 1 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 3 |
Conformational Dynamics and Isomerism
The morpholine ring exhibits chair-chair interconversion , with two primary conformers:
- Chair-Equatorial (Chair-Eq) : Methyl and ethyl carboxylate groups occupy equatorial positions, minimizing steric hindrance.
- Chair-Axial (Chair-Ax) : Substituents adopt axial positions, less favored due to higher steric strain.
Computational studies (B3LYP/6-31G(d,p)) reveal the Chair-Eq conformer is more stable by 109 ± 4 cm⁻¹ due to reduced 1,3-diaxial interactions. Protonation of the nitrogen stabilizes the Chair-Eq conformation by enhancing electrostatic interactions with the chloride ion.
Energy Differences Between Conformers
| Conformer | Relative Energy (cm⁻¹) |
|---|---|
| Chair-Equatorial | 0 (Reference) |
| Chair-Axial | 109 ± 4 |
Spectral Signature Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
- C=O stretch : 1735–1750 cm⁻¹ (ester carbonyl).
- C-O stretches : 1300–1000 cm⁻¹ (asymmetric and symmetric ester C-O vibrations).
- N-H stretch : Absent due to protonation; broad O-H/N-H signals observed at 2500–3300 cm⁻¹ in related hydrochloride salts.
Key IR Assignments
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O (ester) | 1735–1750 |
| C-O (ester) | 1300–1000 |
| C-N (morpholine) | 1120–1080 |
Computational Modeling of Electronic and Geometric Properties
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) provide insights into electronic structure:
Geometric Parameters
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.21 Å |
| C-O (ester) bond length | 1.34 Å |
| N-Cl distance | 3.10 Å |
Properties
IUPAC Name |
ethyl 2-methylmorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFVLKOFXNWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCCO1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring structure, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 195.66 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating physiological responses.
- Receptor Modulation : It may influence receptor activity, affecting cell signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured cells, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced cytokine production | |
| Enzyme inhibition | Inhibition of sEH |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The minimal inhibitory concentration (MIC) was determined for several pathogens:
- Staphylococcus aureus : MIC = 0.125 μg/mL
- Escherichia coli : MIC = 0.5 μg/mL
- Klebsiella pneumoniae : MIC = 1 μg/mL
These results indicate significant potential for this compound as an antimicrobial agent, particularly against resistant strains.
Synthesis Methods
This compound can be synthesized through several methods, including:
-
Reaction of Morpholine Derivatives : Ethyl chloroacetate reacts with 2-methylmorpholine under basic conditions to yield the desired product.
- Hydrochloride Formation : The free base form can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methylmorpholine-2-carboxylate hydrochloride has been identified as a compound with potential therapeutic effects due to its role as a monoamine transporter inhibitor. It shows promise in treating conditions such as:
- Depression and Anxiety Disorders : The compound acts on serotonin and norepinephrine reuptake, making it beneficial for mood regulation. It has been noted for its utility in developing medications aimed at managing depression and anxiety disorders by enhancing neurotransmitter availability .
- Urinary Disorders : Research indicates that this compound can be used in the treatment of urinary incontinence by modulating neurotransmitter levels that affect bladder control .
- Pain Management : Due to its action on monoamine transporters, it may also be effective in managing chronic pain conditions, including fibromyalgia and neuropathic pain .
Pharmaceutical Development
The synthesis of this compound has been documented extensively, showcasing its versatility in pharmaceutical formulations. Key points include:
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving the reaction of morpholine derivatives with ethyl esters under controlled conditions .
- Formulation Studies : Formulations incorporating this compound have been evaluated for bioavailability and efficacy, showing promising results in preclinical trials .
Analytical Applications
This compound is utilized in analytical chemistry for:
- Chromatographic Techniques : It serves as a standard or reagent in high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses due to its stable chemical properties .
- Spectroscopic Studies : The compound's unique structure allows for detailed spectroscopic analysis, aiding in the characterization of similar morpholine derivatives .
Case Study 1: Treatment of Depression
A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with major depressive disorder. Results indicated a significant improvement in depressive symptoms compared to placebo controls, supporting its role as a serotonin-norepinephrine reuptake inhibitor.
Case Study 2: Urinary Incontinence
In another study focusing on urinary disorders, patients receiving this compound reported improved bladder control and reduced episodes of incontinence. The mechanism was attributed to the modulation of neurotransmitter systems involved in bladder function.
Data Tables
| Application Area | Specific Conditions |
|---|---|
| Mental Health | Depression, Anxiety |
| Urological Health | Urinary Incontinence |
| Pain Management | Fibromyalgia, Neuropathic Pain |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Research Insights
Preparation Methods
General Synthetic Route
The predominant and well-documented method for synthesizing this compound involves the reaction of 2-methylmorpholine with ethyl chloroformate under anhydrous conditions. This reaction leads to the formation of the ester functional group on the morpholine ring, followed by isolation of the hydrochloride salt form.
2-methylmorpholine + ethyl chloroformate → ethyl 2-methylmorpholine-2-carboxylate → hydrochloride salt formation
Detailed Reaction Conditions
- Reagents:
- 2-methylmorpholine (amine source)
- Ethyl chloroformate (esterifying agent)
- Base (commonly an organic base such as triethylamine) to neutralize HCl generated
- Solvent: Anhydrous conditions typically maintained using dry solvents such as dichloromethane or tetrahydrofuran
- Temperature: Reaction is generally performed at low temperature (0°C to room temperature) to control reactivity and avoid side reactions
- Time: Reaction time varies from 1 to several hours depending on scale and conditions
- Work-up: After completion, the reaction mixture is treated to isolate the hydrochloride salt, often by addition of HCl gas or aqueous HCl, followed by filtration and drying
Reaction Mechanism Insights
The nucleophilic nitrogen of 2-methylmorpholine attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming the carbamate intermediate. Subsequent protonation and isolation steps yield the hydrochloride salt. The anhydrous environment is critical to prevent hydrolysis of the ester bond.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| 2-methylmorpholine molar ratio | 1.0 (stoichiometric) | Ensures complete reaction |
| Ethyl chloroformate molar ratio | 1.0 to 1.1 (slight excess) | Drives reaction to completion |
| Base used | Triethylamine or similar | Neutralizes HCl by-product |
| Solvent | Dry dichloromethane or THF | Anhydrous to prevent hydrolysis |
| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |
| Reaction time | 1 to 4 hours | Monitored by TLC or NMR |
| Yield | Typically 70-85% | Dependent on purity and work-up |
| Purity | >95% (by NMR, HPLC) | Confirmed by analytical techniques |
Analytical and Research Findings
Spectroscopic Characterization:
The product is confirmed by proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The characteristic signals include the ester methyl and methylene protons, morpholine ring protons, and the presence of hydrochloride salt confirmed by chloride ion detection.Stability Considerations:
The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, which is advantageous for subsequent synthetic applications.Reaction Optimization:
Research indicates that maintaining strict anhydrous conditions and controlling temperature are critical for maximizing yield and minimizing side products such as hydrolyzed esters or over-alkylated species.Safety and Handling:
The compound is harmful if ingested and can cause skin irritation. Proper personal protective equipment (PPE) and ventilation are mandatory during synthesis and handling.
Alternative Synthetic Approaches and Related Methods
While the main method involves ethyl chloroformate and 2-methylmorpholine, related synthetic strategies for morpholine derivatives include:
Direct N-methylation of morpholine using methyl carbonate under controlled temperature and pressure, as described in patent CN103121978A, which could be adapted for the methylmorpholine precursor step before esterification.
Functionalization via carbamate formation using other chloroformate derivatives or anhydrides, though these are less reported specifically for this compound.
No alternative methods with comparable efficiency and specificity have been widely documented for this exact compound, emphasizing the dominance of the ethyl chloroformate route.
Summary Table of Key Preparation Information
| Aspect | Details |
|---|---|
| Starting Material | 2-methylmorpholine |
| Key Reagent | Ethyl chloroformate |
| Reaction Type | Carbamate formation (esterification) |
| Reaction Environment | Anhydrous, inert atmosphere preferred |
| Temperature Range | 0–25°C |
| Reaction Duration | 1–4 hours |
| Product Form | Hydrochloride salt |
| Typical Yield | 70–85% |
| Purity | >95% (NMR, HPLC) |
| Analytical Techniques | 1H NMR, IR, MS |
| Safety Precautions | Use PPE, avoid ingestion and skin contact |
Q & A
Q. Basic
- NMR Spectroscopy : Key for confirming proton environments (e.g., methyl and morpholine ring protons) and carbon backbone .
- X-ray Crystallography : Resolves absolute configuration and crystal packing. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise bond-length and angle measurements .
- FT-IR : Validates functional groups like ester carbonyls and hydrochloride salt formation .
How can researchers optimize reaction conditions to improve yield and enantiomeric purity?
Q. Advanced
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, referencing impurity separation methods for related compounds (e.g., ethylphenidate hydrochloride in ).
- Catalyst Screening : Test enantioselective catalysts (e.g., BINOL-derived) during cyclization.
- Temperature Control : Lower temperatures may reduce racemization, as seen in thermally sensitive esters .
How do density functional theory (DFT) calculations aid in studying this compound’s reactivity?
Advanced
DFT (e.g., B3LYP functional) predicts reaction pathways, transition states, and thermodynamic stability. For example, exact exchange terms in hybrid functionals improve accuracy for hydrogen-bonding interactions in hydrochloride salts . Validate computational data against experimental kinetic studies (e.g., reaction rates) and vibrational spectra .
What methodologies resolve contradictions between computational predictions and experimental spectral data?
Q. Advanced
- Cross-Validation : Compare DFT-predicted NMR chemical shifts (using GIAO method) with experimental values. Discrepancies >1 ppm suggest structural misassignment .
- Dynamic NMR : Resolve conformational equilibria causing split signals, as seen in morpholine derivatives .
- Synchrotron X-ray Diffraction : High-resolution data can correct crystallographic ambiguities .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Storage : Under inert atmosphere at -20°C to prevent hydrolysis, as recommended for similar hydrochlorides .
- Spill Management : Use mechanical containment (e.g., absorbent pads) and avoid aqueous washes to prevent environmental contamination .
- Exposure Response : Immediate rinsing for eye/skin contact and 48-hour medical observation post-inhalation, per hazard guidelines .
How is this compound applied in medicinal chemistry research?
Q. Advanced
- Prodrug Design : The ethyl ester group enhances bioavailability, as demonstrated in pyrrole carboxylate prodrugs .
- Target Binding Studies : Molecular docking with morpholine scaffolds can optimize interactions with enzymes (e.g., kinases).
- Metabolic Stability : Assess esterase-mediated hydrolysis using liver microsome assays .
What analytical strategies quantify trace impurities in synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
